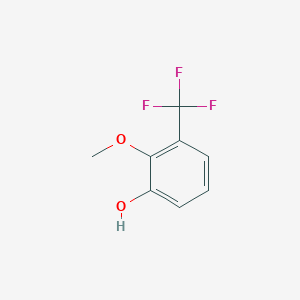

2-Methoxy-3-(trifluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNNWOQPPFEGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopic Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

The FT-IR spectrum of 2-Methoxy-3-(trifluoromethyl)phenol is characterized by distinct absorption bands corresponding to the various stretching and bending vibrations within the molecule. The hydroxyl (O-H), carbon-hydrogen (C-H), methoxy (B1213986) (O-CH₃), and trifluoromethyl (CF₃) groups all exhibit characteristic frequencies.

The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. For a related compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), these bands appear at 3073 cm⁻¹ in the FT-IR spectrum. jocpr.com The methyl group of the methoxy substituent shows an asymmetric stretching vibration at approximately 2963 cm⁻¹ and a symmetric stretching vibration around 2943 cm⁻¹. jocpr.com

The presence of the trifluoromethyl group introduces strong absorption bands. The C-F stretching vibrations are particularly intense and typically occur in the 1100-1400 cm⁻¹ range. In similar trifluoromethylated aromatic compounds, these vibrations are prominent features of the spectrum. The C-O stretching vibrations from the phenol (B47542) and methoxy groups are also expected in the fingerprint region, typically around 1200-1300 cm⁻¹.

| Vibrational Mode | Characteristic FT-IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3073 jocpr.com |

| Asymmetric CH₃ Stretch (Methoxy) | ~2963 jocpr.com |

| Symmetric CH₃ Stretch (Methoxy) | ~2943 jocpr.com |

| C-F Stretching | 1100 - 1400 |

| C-O Stretching | 1200 - 1300 |

| C-H In-plane Bending | 1200 - 1400 jocpr.com |

| C-C-C Puckering | ~850 mdpi.com |

Note: The data is based on characteristic frequencies for the functional groups and data from the closely related compound 2-methoxy-3-(trifluoromethyl)pyridine.

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

For the related pyridine (B92270) derivative, C-H stretching vibrations are observed at 3018, 3068, and 3086 cm⁻¹. jocpr.com The C-H in-plane bending vibrations are found in good agreement with calculated values and are observed at 1249, 1279, and 1296 cm⁻¹. jocpr.com The CH₃ stretching vibrations of the methoxy group are also present, with the asymmetric and symmetric modes appearing at 2965 cm⁻¹ and 2939 cm⁻¹, respectively. jocpr.com A band corresponding to the CH₃ torsional mode has been identified at 169 cm⁻¹, and the O-CH₃ torsional mode is confirmed at 221 cm⁻¹. jocpr.com

| Vibrational Mode | Characteristic FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3018, 3068, 3086 jocpr.com |

| Asymmetric CH₃ Stretch (Methoxy) | ~2965 jocpr.com |

| Symmetric CH₃ Stretch (Methoxy) | ~2939 jocpr.com |

| C-H In-plane Bending | 1249, 1279, 1296 jocpr.com |

| O-CH₃ Torsion | ~221 jocpr.com |

| CH₃ Torsion | ~169 jocpr.com |

Note: The data is based on the closely related compound 2-methoxy-3-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and electronic environment of each atom can be established.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. For the related compound 2-methoxy-3-(trifluoromethyl)pyridine, the methoxy protons appear as a singlet at 4.03 ppm. rsc.org The aromatic protons exhibit signals in the downfield region, with a doublet of doublets at 6.95 ppm, a doublet at 7.84 ppm, and a doublet at 8.32 ppm, reflecting their coupling with adjacent protons. rsc.org For this compound, the aromatic protons would show a similar pattern, with their exact chemical shifts influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing trifluoromethyl group. The phenolic OH proton would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~6.8 - 7.5 | m |

| Methoxy (O-CH₃) | ~4.0 | s |

| Phenolic (O-H) | Variable | br s |

Note: Expected values are based on data for 2-methoxy-3-(trifluoromethyl)pyridine rsc.org and general values for substituted phenols.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. For 2-methoxy-3-(trifluoromethyl)pyridine, the methoxy carbon resonates at 54.1 ppm. rsc.org The aromatic carbons show signals between 113 and 161 ppm. The carbon bearing the trifluoromethyl group is observed as a quartet due to coupling with the fluorine atoms, appearing at 123.2 ppm (J = 270 Hz). rsc.org The carbon attached to the methoxy group is at 161.0 ppm. rsc.org A similar pattern would be expected for this compound, with the carbon attached to the hydroxyl group also appearing significantly downfield.

| Carbon Type | Expected Chemical Shift (ppm) | Characteristic Coupling |

| Methoxy (O-CH₃) | ~54-62 rsc.orgrsc.org | - |

| Aromatic C-H | ~105 - 135 rsc.orgrsc.org | - |

| Aromatic C-O (Phenol) | ~150 - 160 | - |

| Aromatic C-O (Methoxy) | ~155 - 165 rsc.org | - |

| Aromatic C-CF₃ | ~113 - 130 rsc.org | q, J ≈ 30-35 Hz |

| Trifluoromethyl (CF₃) | ~123 rsc.org | q, J ≈ 270 Hz |

Note: Expected values are based on data for 2-methoxy-3-(trifluoromethyl)pyridine rsc.org and other related aromatic compounds. rsc.org The coupling constants (J) are with fluorine.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound will give a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is influenced by its electronic environment on the aromatic ring. For aromatic trifluoromethyl groups, the chemical shift typically falls in the range of -55 to -70 ppm relative to CFCl₃. rsc.orgcolorado.edu For the analogous 2-methoxy-3-(trifluoromethyl)pyridine, the ¹⁹F NMR signal appears at -64.03 ppm as a singlet. rsc.org This provides a strong diagnostic signal for the presence and electronic environment of the trifluoromethyl group in the target molecule.

| Fluorine Type | Expected Chemical Shift (ppm) |

| Trifluoromethyl (Ar-CF₃) | -60 to -65 rsc.orgnih.gov |

Note: Expected values are based on data for 2-methoxy-3-(trifluoromethyl)pyridine rsc.org and other trifluoromethyl-substituted aromatic compounds. nih.gov

Electronic Spectroscopy for Understanding Molecular Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

No specific experimental UV-Vis absorption spectra for this compound were identified in the available literature. This analytical technique is fundamental for determining the electronic transitions within a molecule. For substituted phenols, the absorption maxima (λmax) are influenced by the nature and position of the substituents on the aromatic ring. The methoxy (-OCH₃) group, being an electron-donating group, and the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, would be expected to cause shifts in the absorption bands compared to unsubstituted phenol. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), could predict the electronic absorption spectra, but experimental verification is essential for confirmation. rsc.org

Mass Spectrometry for Precise Molecular Formula Determination

Detailed mass spectrometry data for this compound, including fragmentation patterns, is not extensively documented. High-Resolution Mass Spectrometry (HRMS) would be the definitive technique to confirm the molecular formula, C₈H₇F₃O₂, by providing a highly accurate mass measurement of the molecular ion. Standard electron ionization mass spectrometry would reveal characteristic fragmentation patterns, likely involving the loss of a methyl group (•CH₃) from the methoxy moiety or cleavage of the trifluoromethyl group (•CF₃).

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of crystallographic databases did not yield a solved crystal structure for this compound. X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a solid-state, providing precise data on the crystal system, space group, bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

Without experimental data, the crystal system and space group for this compound remain unknown. This information is fundamental to understanding the packing of molecules in the crystal lattice.

Intermolecular Hydrogen Bonding Interactions and Network Formation

The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group suggests the potential for significant intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy groups, as well as the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors. These interactions, such as O-H···O or potentially weaker C-H···O and C-H···F bonds, would play a crucial role in the formation of the supramolecular architecture in the solid state, influencing the physical properties of the compound. nih.govnih.gov In the absence of a crystal structure, the specific network of these interactions cannot be described.

Supramolecular Assembly and Crystal Packing Features

A comprehensive search of scientific literature and crystallographic databases indicates a lack of published crystal structure data for this compound. The determination of supramolecular assembly and crystal packing features is contingent upon the analysis of single-crystal X-ray diffraction data, which provides precise information on the spatial arrangement of molecules within the crystal lattice. In the absence of such experimental data, a definitive description of the supramolecular architecture, including the nature and geometry of intermolecular interactions like hydrogen bonding and π-stacking that govern the crystal packing, cannot be provided.

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the availability of a crystallographic information file (CIF) from single-crystal X-ray diffraction. As no such data has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

This analysis involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The resulting color-coded maps highlight regions of close intermolecular contacts, with red spots typically indicating hydrogen bonds and other close contacts. This visualization provides a detailed picture of the interactions that stabilize the crystal structure.

Analysis of Crystal Voids and Free Space in Crystal Lattices

The analysis of crystal voids or free space within a crystal lattice is also dependent on the availability of its crystal structure. This analysis calculates the volume and shape of empty spaces within the crystal packing, which can be important for understanding properties such as solvent inclusion and material density. Without the crystallographic data for this compound, an analysis of its crystal voids cannot be conducted.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the ground state geometry of molecules. This method is favored for its balance of accuracy and computational efficiency.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) or 6-311G+(d,p) basis set. elsevierpure.com The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic exchange. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the molecular orbitals. The inclusion of diffuse functions (++) is crucial for accurately describing anions and weak interactions, while polarization functions (d,p) account for the non-spherical distribution of electron density in molecules. For instance, in the computational analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the B3LYP/6-311G+(d,p) level of theory was utilized to perform optimizations. elsevierpure.com

| Component | Description | Example from Literature |

| Exchange-Correlation Functional | Approximates the exchange and correlation energy in DFT. | B3LYP elsevierpure.com |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p) researchgate.net, 6-311G+(d,p) elsevierpure.com |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared and Raman spectra. The theoretical prediction of vibrational frequencies for a molecule like 2-Methoxy-3-(trifluoromethyl)phenol would involve optimizing its geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. Comparing these scaled theoretical frequencies with experimentally obtained FT-IR and FT-Raman spectra allows for a detailed assignment of the vibrational modes of the molecule. This comparative analysis is a powerful tool for confirming the molecular structure and understanding its vibrational properties. elixirpublishers.com

Electronic Structure Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting this reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is crucial for understanding intramolecular charge transfer. For example, in a study of a methanol{2-methoxy-6-[(2-oxidopropyl)iminomethyl] phenolato}dioxidomolybdenum(VI) complex, the calculated HOMO and LUMO energies were -6.571 eV and -2.659 eV, respectively, using the B3LYP/DZP method. researchgate.net

| Orbital | Significance | Example Energy (eV) from Analog researchgate.net |

| HOMO | Electron donating ability | -6.571 |

| LUMO | Electron accepting ability | -2.659 |

| Energy Gap | Chemical reactivity and stability | 3.912 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the electron density and color-coded to indicate different potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. MEP maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. For instance, studies on 3-methoxy flavone (B191248) derivatives have shown a correlation between negative MEP values near the 3-methoxy group and their biological activity. nih.gov Similarly, MEP analysis of 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol has been used to elucidate its charge distribution. elsevierpure.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be estimated from the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This type of analysis has been successfully applied to understand the stability of compounds like 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol. elsevierpure.com

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like optical switching and signal processing. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO response of organic molecules. These calculations typically focus on determining the first hyperpolarizability (β), a key indicator of a molecule's NLO activity. The design of molecules with large β values often involves creating systems with electron donor and acceptor groups connected by a π-conjugated bridge to facilitate intramolecular charge transfer.

Despite the availability of these predictive methods and numerous studies on other phenolic compounds and their potential NLO properties, there is currently no published research that specifically reports the theoretical prediction of the non-linear optical properties of this compound. While studies on other phenols have shown that substituents can significantly influence NLO response, direct computational data for this compound, such as its dipole moment (μ), polarizability (α), and first hyperpolarizability (β), are not available in the reviewed literature.

Solvent Effects on Electronic and Spectroscopic Properties (Computational Approaches)

The electronic and spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by its surrounding environment. Solvents can interact with solute molecules through various mechanisms, including non-specific dielectric effects and specific interactions like hydrogen bonding, leading to shifts in spectral bands (solvatochromism).

Computational approaches, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM), are standard methods for investigating these solvent effects. These calculations can predict how the absorption maxima (λmax) of a compound will change in different solvents, providing insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

However, similar to the case of NLO properties, a search of the scientific literature did not yield any computational studies specifically investigating the solvent effects on the electronic and spectroscopic properties of this compound. While the impact of solvents on the spectra of other phenols and related compounds has been computationally explored, no such data or analysis is currently available for this compound.

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 3 Trifluoromethyl Phenol

This article delves into the chemical reactivity and mechanistic underpinnings of 2-Methoxy-3-(trifluoromethyl)phenol, a molecule of interest due to the interplay of its distinct functional groups. The presence of a hydroxyl group, a methoxy (B1213986) group, and a trifluoromethyl group on a single aromatic ring imparts a unique electronic and steric profile, governing its behavior in various chemical transformations.

Derivatization Strategies and Synthetic Utility

Functionalization at the Phenolic Hydroxyl Position

The phenolic hydroxyl group is a primary site for derivatization, offering a versatile handle for introducing new functional groups and extending the molecular framework.

Etherification Reactions

The conversion of the phenolic hydroxyl group of 2-methoxy-3-(trifluoromethyl)phenol into an ether is a common strategy to modify its properties. This transformation is typically achieved through Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Another significant etherification is O-trifluoromethylation. The direct trifluoromethylation of the hydroxyl group in phenols can be accomplished using hypervalent iodine reagents, such as Togni or Umemoto reagents. nih.govnih.govchemrevlett.com For instance, Umemoto's O-(trifluoromethyl)dibenzofuranium salts can trifluoromethylate phenols in the presence of an amine base, although this often requires very low temperatures. nih.govchemrevlett.com The trifluoromethoxy group is highly lipophilic and electron-withdrawing, making it a valuable substituent in medicinal and agrochemical chemistry. nih.gov

Table 1: Examples of Etherification Reagents for Phenols

| Reagent Type | Specific Reagent Example | Resulting Ether | Reference |

|---|---|---|---|

| Alkylating Agent | Alkyl Halide (e.g., CH₃I) | Methyl Ether | nih.gov |

| Trifluoromethylating Agent | O-(trifluoromethyl)dibenzofuranium salts | Trifluoromethyl Ether | nih.govchemrevlett.com |

Esterification and Acylation Reactions

Esterification of the phenolic hydroxyl group is a straightforward and widely used derivatization technique. This can be accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, or directly with a carboxylic acid using a coupling agent. For example, reaction with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, can be achieved using a condensing agent like 2-chloro-1-methylpyridinium (B1202621) iodide to yield the corresponding MTPA ester. researchgate.netsigmaaldrich.com This specific esterification is often employed to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. sigmaaldrich.com

The resulting esters often exhibit modified solubility and electronic properties compared to the parent phenol. This functionalization is a key step in the synthesis of various complex molecules and serves as a protective group strategy in multi-step syntheses.

Formation of Imine and Schiff Base Derivatives

The direct formation of an imine or Schiff base from this compound is not feasible as it lacks a carbonyl group. However, this phenol can be used as a precursor for derivatives that can subsequently form Schiff bases. A common synthetic route involves the introduction of a formyl group (CHO) onto the aromatic ring via electrophilic substitution (e.g., Vilsmeier-Haack or Duff reaction). The resulting aldehyde, a derivative of the parent phenol, can then readily undergo condensation with primary amines to form the corresponding imine or Schiff base. nih.govatlantis-press.com

Schiff bases are compounds containing an azomethine (-C=N-) group. nih.govjcsp.org.pk The synthesis of trifluoromethyl-imines often involves the condensation of α,α,α-trifluoromethylketones with primary amines, a reaction that can be catalyzed by solid acids and assisted by microwave irradiation for improved yields and shorter reaction times. nih.gov For example, vanillin, which shares the 2-methoxy-phenol substructure, is commonly condensed with various amines to produce a wide range of Schiff bases. nih.govatlantis-press.comresearchgate.net These derivatives are significant in coordination chemistry and material science. nih.gov

Chemical Modifications and Functionalization of the Aromatic Ring

The aromatic ring of this compound is susceptible to various chemical modifications, primarily through electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Carbon-Hydrogen (Csp²-H) Functionalization Methodologies

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen bonds on the aromatic ring. One such example is the conversion of this compound to its corresponding boronate ester derivative, 2-[2-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. sigmaaldrich.com This transformation is typically achieved through iridium- or rhodium-catalyzed C-H borylation. The resulting boronate ester is a versatile synthetic intermediate, readily participating in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, thereby enabling the construction of more complex molecular architectures.

Introduction of Halogen and Nitro Groups

The introduction of halogen and nitro groups onto the aromatic ring of this compound proceeds via electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strongly activating and ortho-, para-directing, while the trifluoromethyl (-CF₃) group is strongly deactivating and meta-directing.

Halogenation: Selective halogenation can be achieved using various reagents. For instance, using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can lead to regioselective chlorination of phenols. nih.gov Given the steric hindrance from the adjacent trifluoromethyl group, and the strong directing power of the hydroxyl and methoxy groups, electrophilic attack is most likely to occur at the positions para to the hydroxyl or methoxy groups.

Nitration: Nitration of phenols can be achieved using nitric acid, often in combination with sulfuric acid. masterorganicchemistry.com However, due to the activating nature of the phenol, reactions can be vigorous and lead to oxidation or the formation of multiple nitrated products. ijcce.ac.ir Milder nitrating conditions, such as using metal nitrates like copper(II) nitrate (B79036), can provide better selectivity. ijcce.ac.irarkat-usa.org For this compound, the incoming nitro group would be directed to the positions activated by the hydroxyl and methoxy groups. The nitration of a similar structure, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, has been studied in detail, highlighting the complexities of nitrating such substituted aromatic systems. soton.ac.uk The resulting nitro-derivatives, such as 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, are known compounds. sigmaaldrich.com

Table 2: Summary of Aromatic Ring Functionalization

| Reaction Type | Reagent Example | Potential Product Type | Reference |

|---|---|---|---|

| C-H Borylation | Bis(pinacolato)diboron, [Ir(cod)OMe]₂ | Aryl Boronate Ester | sigmaaldrich.com |

| Chlorination | 1,3-dichloro-5,5-dimethylhydantoin | Chloro-substituted phenol | nih.gov |

| Nitration | Copper(II) nitrate / Acetic Anhydride | Nitro-substituted phenol | ijcce.ac.ir |

Ortho- and Para-Substitutions Relative to Existing Functionalities

The reactivity of the aromatic ring in this compound during electrophilic aromatic substitution is governed by the directing effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH3), and trifluoromethyl (-CF3) groups.

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors. wikipedia.org This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the molecule more susceptible to attack by electrophiles at these sites. Conversely, the trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. wikipedia.org

In the case of this compound, the positions on the benzene (B151609) ring are numbered starting from the carbon bearing the hydroxyl group as C1, the methoxy group at C2, and the trifluoromethyl group at C3. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | C1 | Activating | Ortho, Para (positions 2, 6, 4) |

| Methoxy (-OCH3) | C2 | Activating | Ortho, Para (positions 1, 3, 5) |

| Trifluoromethyl (-CF3) | C3 | Deactivating | Meta (positions 1, 5) |

The positions available for substitution are C4, C5, and C6.

Position 4: Is para to the hydroxyl group and meta to the methoxy group.

Position 5: Is meta to the hydroxyl group, para to the methoxy group, and meta to the trifluoromethyl group.

Position 6: Is ortho to the hydroxyl group.

The combined influence of these groups creates a complex reactivity pattern. The powerful activating, ortho, para-directing effects of the -OH and -OCH3 groups are the dominant influences. The C5 position is strongly activated as it is para to the methoxy group and also meta to the deactivating trifluoromethyl group. The C6 position is also activated, being ortho to the strongly activating hydroxyl group. Therefore, electrophilic substitution is most likely to occur at positions 5 and 6, with the precise outcome depending on the specific reaction conditions and the steric hindrance of the incoming electrophile.

Development of Diverse Analogs and Probes Incorporating the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules, including chemical probes and diverse structural analogs for various applications, particularly in medicinal chemistry. The presence of the trifluoromethyl group is of particular interest, as its incorporation into organic molecules can enhance properties such as metabolic stability and binding affinity. researchgate.net

One key derivatization strategy involves converting the phenol into its corresponding boronic acid. For instance, 2-Methoxy-3-(trifluoromethyl)phenylboronic acid is a known derivative. sigmaaldrich.com Such boronic acids are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This opens a pathway to a wide array of biphenyl (B1667301) derivatives and other complex aromatic structures.

Furthermore, the phenolic hydroxyl group can be readily converted into an ether or ester. For example, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a variety of alkyl or aryl groups. youtube.com These modifications allow for the systematic exploration of structure-activity relationships in drug discovery programs. The development of such analogs is a common strategy in medicinal chemistry to optimize the biological activity of a lead compound. nih.govnih.govresearchgate.net

Utility as a Chiral Auxiliary or Ligand Precursor (If applicable)

Currently, there is no specific information available in the surveyed literature that documents the use of this compound as a chiral auxiliary or as a precursor for synthesizing chiral ligands. While the structure possesses distinct substitution patterns that could potentially be exploited in asymmetric synthesis, its application in this context has not been reported.

Role as a Key Building Block in Multi-Step Organic Synthesis

This compound serves as a valuable building block in multi-step organic synthesis due to its unique combination of functional groups that can be selectively manipulated. orgsyn.org The trifluoromethyl group makes it an attractive starting material for synthesizing fluorinated target molecules, which are of high interest in pharmaceutical and agrochemical research. researchgate.net

The synthetic utility of this compound stems from several key features:

Phenolic Hydroxyl Group: This group can be used for ether and ester formation, or it can be a directing group in electrophilic aromatic substitutions before being modified or removed in a later step.

Aromatic Ring: The ring can be further functionalized through electrophilic substitution, as discussed previously, or through metallation-cross-coupling sequences. The conversion to a boronic acid derivative is a prime example of its utility in constructing more elaborate molecular architectures. sigmaaldrich.com

Methoxy Group: This ether can be cleaved using strong acids like boron tribromide (BBr3) or hydrobromic acid (HBr) to yield a catechol derivative (a 1,2-dihydroxybenzene structure). nih.govencyclopedia.pub This transformation unmasks a new reactive site, further increasing the synthetic possibilities.

The strategic combination of these reactions allows chemists to use this compound as a foundational component in the synthesis of complex natural products, medicinal agents, and materials. youtube.comlibretexts.org The general importance of substituted 2-methoxyphenols (guaiacols) as building blocks for bioactive compounds underscores the potential of this specific trifluoromethyl-containing variant. nih.govresearchgate.net

Applications in Advanced Materials Science

Design and Synthesis of Novel Functional Materials Utilizing 2-Methoxy-3-(trifluoromethyl)phenol Moieties

The synthesis of novel functional materials from this compound hinges on the reactivity of its phenolic hydroxyl group and the unique properties imparted by its substituents. The presence of the trifluoromethyl group (-CF3) significantly influences the acidity of the phenol (B47542), making it a stronger acid compared to its non-fluorinated counterparts. wikipedia.org This enhanced acidity can be exploited in various chemical reactions to covalently incorporate the 2-methoxy-3-(trifluoromethyl)phenyl moiety into larger molecular structures.

The synthesis of functional materials could involve several established methods. For instance, the phenolic hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. These reactions can be used to attach the phenol to polymer backbones or other functional molecules. wikipedia.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the strong deactivating effect of the trifluoromethyl group must be considered.

One promising avenue is the use of this compound in the synthesis of specialized polymers. Polymer-supported reagents are a class of materials where a reactive species is attached to a polymer chain, and trifluoromethyl ketones can be synthesized using such methods. nih.gov While not a direct application, this demonstrates the potential for incorporating such fluorinated phenols into polymer structures to create materials with tailored properties. The synthesis of aryl trifluoromethyl ethers from phenols is another relevant area, with methods being developed to perform this transformation under mild conditions. acs.org Such methodologies could be adapted to create novel materials based on the this compound scaffold.

| Synthesis Approach | Potential Functional Material | Key Reaction |

| Esterification/Etherification | Functionalized Polymers, Liquid Crystals | Reaction of the phenolic -OH group |

| Polymer-supported Synthesis | Catalytic or Reactive Polymers | Attachment to a polymer backbone |

| Aryl Trifluoromethyl Ether Synthesis | Novel Ethers with Unique Properties | O-Trifluoromethylation of the phenol |

Exploration of Optical and Electronic Properties for Material Innovation

The optical and electronic properties of materials derived from this compound are largely dictated by the interplay between the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups. The methoxy group is an electron-donating group, which tends to increase the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.org This "push-pull" electronic arrangement can lead to interesting photophysical properties.

The incorporation of trifluoromethyl groups into organic molecules is known to enhance properties such as stability, lipophilicity, and resistance to enzymatic degradation, which is particularly relevant for organic electronic devices. nih.gov In the context of organic light-emitting diodes (OLEDs), trifluoromethyl-substituted molecules have been shown to improve electron transport and reduce intermolecular stacking, which can enhance device performance. nih.gov While direct studies on this compound are limited, research on related trifluoromethylated quinoline-phenol Schiff bases has demonstrated their interesting luminescent properties and potential for use in OLEDs and organic solar cells. nih.govbeilstein-archives.org

The Hammett equation provides a quantitative measure of the electronic effect of substituents on an aromatic ring. wikipedia.org The trifluoromethyl group has a large positive sigma value, indicating its strong electron-withdrawing nature, while the methoxy group has a negative sigma value, signifying its electron-donating character. wikipedia.org This electronic dichotomy within the same molecule makes this compound a compelling building block for materials with tunable optical and electronic properties, such as nonlinear optical materials or specialized fluorophores. The synthesis of fluorinated fluoresceins, for example, has led to dyes with higher photostability and quantum yields, highlighting the benefits of fluorine incorporation. acs.org

Supramolecular Chemistry and Self-Assembly Processes in Material Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound could offer significant advantages. The presence of fluorine atoms in the trifluoromethyl group can lead to specific intermolecular interactions, such as halogen bonding and weak C-F···H hydrogen bonds, which can direct the self-assembly of molecules into well-defined nanostructures. rsc.org

Fluorinated self-assembled monolayers (FSAMs) have been shown to exhibit high thermal stability, chemical inertness, and hydrophobicity. researchgate.net These properties are a direct result of the nature of the C-F bond and the helical structure of perfluorinated chains. researchgate.net Although direct research on the self-assembly of this compound is not widely available, the principles governing the assembly of other fluorinated molecules provide a strong basis for its potential in this area. The analysis of crystal structures of molecules containing the pentafluorosulfanyl (SF5) group, another highly fluorinated substituent, has revealed the importance of F···F and F···H contacts in forming supramolecular structures like dimers and infinite chains. nih.gov

The ability of molecules to self-assemble is crucial for the bottom-up fabrication of advanced materials. For instance, DNA conjugates modified with chromophores can self-assemble into nanostructures with light-harvesting properties. nih.gov The hydrophobic and specific interactions of the 2-methoxy-3-(trifluoromethyl)phenyl moiety could be harnessed to drive the self-assembly of complex architectures for applications in nanoscience and materials technology.

| Interaction Type | Potential Supramolecular Structure | Driving Force |

| Halogen Bonding | Dimers, Chains, Networks | F···X (X = O, N, etc.) interactions |

| C-F···H Hydrogen Bonding | Ordered Assemblies | Weak electrostatic interactions |

| Hydrophobic Interactions | Micelles, Vesicles | Segregation from aqueous environments |

Potential Applications in Polymer Chemistry and Dyes Research

The unique properties of the trifluoromethyl group make it a valuable addition to polymers and dyes. In polymer chemistry, the incorporation of trifluoromethyl groups can significantly enhance the thermal stability, chemical resistance, and solubility of polymers in organic solvents. rsc.org It can also lower the polymer's refractive index and dielectric constant, which are desirable properties for optical and electronic applications. The use of trifluoromethylated compounds in polymer solar cells has been shown to improve power conversion efficiencies by lowering the HOMO energy level and enhancing intermolecular interactions. rsc.org Plant phenol-based polymers are an emerging class of sustainable materials, and the functionalization of these with groups like trifluoromethyl could lead to high-performance bio-based polymers. elsevier.com

In the field of dyes, fluorine-containing compounds have been instrumental in developing advanced fluorophores with improved properties. nih.gov The introduction of fluorine can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of dyes. nih.gov Fluorinated dyes often exhibit higher quantum yields and enhanced photostability compared to their non-fluorinated analogues. acs.org For example, the synthesis of novel reactive dyes with acyl fluoride (B91410) groups has been shown to enable salt-free dyeing of cotton fabrics. mdpi.comnih.gov While this compound has not been explicitly reported as a dye precursor, its structure suggests it could be a valuable building block for creating new dyes with tailored spectral properties and improved performance for applications in bio-imaging, sensing, and materials science.

Conclusion and Future Research Directions

Synthesis of Key Scientific Contributions Regarding 2-Methoxy-3-(trifluoromethyl)phenol

The scientific literature on this compound is not extensive, with much of the available information stemming from chemical suppliers and patents for related compounds. However, a synthesis of the existing knowledge highlights its identity as a distinct organofluorine compound. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃O₂ |

| Molecular Weight | 192.14 g/mol |

| CAS Number | 1214334-48-1 |

| Appearance | Data not widely available; likely a solid or liquid. |

| Purity | Commercially available up to 98% tandfonline.com |

While specific, peer-reviewed synthetic procedures for this compound are not readily found, general methods for preparing trifluoromethylphenols have been patented. One such process involves the reaction of a corresponding trifluoromethylhalobenzene with a sodium benzylate to create a trifluoromethylphenyl benzyl (B1604629) ether intermediate. This intermediate is then subjected to hydrogenolysis to yield the final trifluoromethylphenol. google.com This suggests a plausible, albeit unconfirmed, pathway for the synthesis of this compound.

The primary scientific contribution regarding this compound is its availability as a building block for chemical synthesis. chemscene.com The presence of three distinct functional groups—a hydroxyl (phenol), a methoxy (B1213986), and a trifluoromethyl group—on an aromatic ring makes it a potentially valuable synthon for creating more complex molecules, particularly in the fields of medicinal and materials chemistry. The trifluoromethyl group, in particular, is a key feature, known for its ability to significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules. nih.gov

Identification of Unexplored Reactivity and Novel Synthetic Avenues

The limited body of research on this compound means that its chemical reactivity is largely unexplored. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group presents intriguing questions regarding its chemical behavior.

Unexplored Reactivity:

Electrophilic Aromatic Substitution: The directing effects of the existing substituents on the aromatic ring are of fundamental interest. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Their combined influence on the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions has not been documented.

Phenolic Hydroxyl Group Reactivity: The acidity (pKa) of the phenolic proton is expected to be influenced by the adjacent electron-withdrawing trifluoromethyl group. Studies on its reactivity in O-alkylation, O-acylation, and etherification reactions are needed.

Nucleophilic Aromatic Substitution: While generally difficult on electron-rich phenols, the presence of the powerful trifluoromethyl group might render the aromatic ring susceptible to nucleophilic attack under certain conditions.

Coupling Reactions: The potential of this compound to participate in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) by first converting the phenol (B47542) to a triflate or halide has not been investigated.

Novel Synthetic Avenues:

Modern Trifluoromethylation: While classical methods may be used for its synthesis, the application of modern electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, could offer milder and more efficient synthetic routes starting from 2-methoxyphenol precursors. nih.govacs.org

Direct C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the aromatic ring would represent a highly atom-economical approach to creating derivatives of this compound.

Flow Chemistry Synthesis: Continuous flow processes could offer improved safety, efficiency, and scalability for the synthesis of this and related fluorinated phenols.

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Investigations

A synergistic approach that combines computational chemistry with experimental validation is crucial for efficiently exploring the properties and reactivity of this compound. This strategy is particularly valuable in fluorine chemistry, where the effects of fluorine substitution can be subtle and complex. nih.gov

Proposed Synergistic Workflow:

Computational Prediction:

Structural and Electronic Properties: Utilize Density Functional Theory (DFT) to calculate the ground-state geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO/LUMO). nih.govijsrst.com This would provide insights into the molecule's polarity, stability, and likely sites of reactivity.

Spectroscopic Data Simulation: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

Reaction Mechanism Modeling: Model potential reaction pathways for electrophilic substitution or other reactions to predict regioselectivity and activation energies, thereby guiding experimental conditions. rsc.org

Experimental Validation:

Synthesis and Characterization: Synthesize the compound and its derivatives using the routes suggested by computational analysis.

Spectroscopic Analysis: Acquire experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) and compare it with the computationally predicted data to confirm structures.

Reactivity Studies: Perform the proposed reactions (e.g., nitration, coupling) under various conditions to test the computational predictions of reactivity and regioselectivity.

This integrated approach allows for a more rational and resource-efficient investigation, where computational insights can significantly reduce the number of experiments needed. nih.govmdpi.com

Broader Implications for Fluorine Chemistry and Advanced Chemical Sciences

While a single compound, the study of this compound has broader implications for several scientific fields, primarily due to its identity as a trifluoromethylated aromatic molecule.

Fluorine Chemistry: This compound serves as a model system for studying the fundamental interactions between a methoxy and a trifluoromethyl group on a phenol ring. Understanding its properties can contribute to the broader knowledge base of how fluorinated substituents modulate molecular conformation, acidity, and reactivity. nih.gov

Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a privileged moiety in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.comrsc.org this compound represents a valuable scaffold or building block for the synthesis of novel therapeutic agents. The specific substitution pattern may offer a unique vector for interaction with biological targets.

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The specific electronic properties and potential for intermolecular interactions (like hydrogen bonding and dipole-dipole interactions) imparted by the substituents could make this phenol derivative a useful component in the design of new functional materials.

Agrochemicals: Similar to pharmaceuticals, the inclusion of trifluoromethyl groups is a common strategy in the design of modern pesticides and herbicides. europa.eu This compound could serve as a precursor for new agrochemicals with potentially improved efficacy and environmental profiles.

Table 2: Summary of Future Research Directions

| Research Area | Specific Focus | Potential Impact |

|---|---|---|

| Synthesis | Development of a high-yield, scalable synthesis using modern fluorination techniques. | Increased availability for research and development. |

| Reactivity | Systematic study of electrophilic aromatic substitution and reactions at the phenolic hydroxyl. | Fundamental understanding of substituent effects and creation of a library of derivatives. |

| Computational Chemistry | DFT and other modeling studies to predict structure, spectra, and reaction mechanisms. rsc.org | Rational design of experiments and deeper insight into molecular properties. |

| Applications | Use as a building block in the synthesis of potential drug candidates or advanced materials. | Discovery of new molecules with valuable biological or physical properties. |

Q & A

Q. What established synthesis routes exist for 2-methoxy-3-(trifluoromethyl)phenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often involves selective methoxylation and trifluoromethylation of phenol derivatives. For example, nucleophilic aromatic substitution (NAS) using methoxide ions on halogenated precursors (e.g., 3-trifluoromethyl-2-nitrophenol) under anhydrous conditions can introduce the methoxy group. Catalytic hydrogenation or reducing agents (e.g., Pd/C, H₂) may follow to remove nitro groups. Optimization includes adjusting temperature (60–100°C), solvent polarity (THF or DMF), and stoichiometry of methoxylating agents to minimize side reactions like demethylation . Key Data :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-2-nitrophenol | K₂CO₃, DMF, 80°C, 12h | 65–70 |

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons influenced by the electron-withdrawing trifluoromethyl group (δ 6.8–7.5 ppm). ¹³C signals for CF₃ appear at ~120–125 ppm (quartet due to J₃ coupling) .

- FTIR : Confirm O-H stretch (3300–3500 cm⁻¹), C-O-C (1250 cm⁻¹), and CF₃ (1150–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 192.1 (C₈H₇F₃O₂) with fragmentation patterns reflecting loss of -OCH₃ or -CF₃ .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or closed systems to avoid inhalation .

- Ventilation : Local exhaust systems to mitigate exposure to toxic decomposition products (e.g., HF gas during combustion) .

- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the compound's acidity and reactivity?

- Methodological Answer : The trifluoromethyl group (-CF₃) is electron-withdrawing, enhancing phenol acidity (pKa ~8–9) via inductive effects, while the methoxy (-OCH₃) group at the ortho position exerts steric hindrance and weak electron-donating resonance. This dual effect impacts reactivity in electrophilic substitution:

- Acidity Comparison :

| Substituent Position | pKa | Reference |

|---|---|---|

| 2-OCH₃, 3-CF₃ | ~8.5 | |

| 4-CF₃ Phenol | ~7.2 |

- Reactivity : Use DFT calculations to predict regioselectivity in reactions like sulfonation or nitration .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across experimental models?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) in in vitro assays (e.g., GLUT4 binding vs. insecticidal activity ) to identify threshold effects.

- Model-Specific Factors : Account for differences in membrane permeability (e.g., insect vs. mammalian cells) or metabolic degradation rates. Use isotopic labeling (³H/¹⁴C) to track compound stability .

Case Study :

| Bioassay Model | Effective Concentration (µM) | Observed Activity | Reference |

|---|---|---|---|

| GLUT4 Binding (HEK293) | 10–50 | Agonistic effect | |

| Insecticidal (Aphids) | 100–200 | Larvicidal action |

Q. How can computational chemistry predict interaction mechanisms with biological targets like GLUT4?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to GLUT4 (PDB ID: 4ZWC). Prioritize hydrogen bonding with Ser488 and hydrophobic interactions with CF₃ .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking results .

Key Parameters :

| Binding Affinity (kcal/mol) | Interaction Residues | Reference |

|---|---|---|

| -8.2 ± 0.3 | Ser488, Leu156 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.